molecular formula C5H5BrN2OS B455821 4-Bromothiophene-2-carbohydrazide CAS No. 438219-36-4

4-Bromothiophene-2-carbohydrazide

Cat. No.: B455821
CAS No.: 438219-36-4
M. Wt: 221.08g/mol
InChI Key: QOKOFTFJCNWYPN-UHFFFAOYSA-N
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Description

4-bromothiophene-2-carbohydrazide is a valuable building block in medicinal chemistry and organic synthesis, serving as a key precursor for the development of nitrogen-sulfur heterocycles with potential biological activity. Its primary research value lies in the synthesis of novel 1,2,4-triazole derivatives when condensed with various haloaryl isothiocyanates . These resulting thiophene-linked triazole hybrids have demonstrated marked in vitro antimicrobial activity against a panel of standard pathogenic bacterial strains, including Gram-positive bacteria and Escherichia coli . Furthermore, select derivatives synthesized from this intermediate exhibit potent anti-proliferative activity, particularly against HepG-2 and MCF-7 cancer cell lines, with studies suggesting their high affinity for molecular targets like cyclin-dependent kinase 2 (CDK2) . The bromine substituent on the thiophene ring enhances the molecular diversity and modulates the electronic properties of the final compounds, making this carbohydrazide a versatile and crucial scaffold for researchers exploring new chemotherapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKOFTFJCNWYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromothiophene-2-carbohydrazide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and materials science, the selection of foundational molecular scaffolds is a critical determinant of success. 4-Bromothiophene-2-carbohydrazide has emerged as a scaffold of significant interest, prized for its unique electronic properties, defined structural orientation, and versatile reactivity. The presence of a bromine atom, a carbohydrazide moiety, and a thiophene core provides a trifecta of functionalities that can be strategically exploited. This guide offers a deep dive into the essential physicochemical properties of this compound, providing a robust framework for its effective utilization in research and development.

Part 1: Core Molecular Profile and Physicochemical Characteristics

The utility of any chemical entity is fundamentally dictated by its intrinsic properties. Understanding these characteristics is not merely an academic exercise; it is the basis for rational experimental design, from selecting appropriate solvent systems to predicting metabolic stability.

Fundamental Identity

This compound is a substituted thiophene derivative. The thiophene ring, an aromatic heterocycle containing a sulfur atom, imparts a degree of conformational rigidity and specific electronic characteristics. The bromine atom at the 4-position acts as a useful synthetic handle for cross-coupling reactions and also influences the molecule's lipophilicity. The carbohydrazide group at the 2-position is a key pharmacophoric feature, capable of forming multiple hydrogen bonds, which is crucial for molecular recognition processes, such as binding to a biological target.

Quantitative Physicochemical Data

A precise understanding of the quantitative properties of this compound is essential for its practical application in both synthetic chemistry and biological assays. The following table summarizes its key physicochemical parameters.

PropertyValueSignificance in Application
Molecular Formula C₅H₅BrN₂OSDefines the elemental composition and is the basis for all stoichiometric calculations.
Molecular Weight 221.08 g/mol Critical for converting between mass and molar quantities in reaction setups and solution preparation.
Appearance Off-white to light yellow crystalline powderProvides a first-pass qualitative check on material purity. Deviations may indicate impurities.
Melting Point 155-159 °CA narrow melting point range is a key indicator of high purity. It also defines the upper-temperature limit for solid-state handling.
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and MethanolDictates the choice of solvents for chemical reactions, purification, and the preparation of stock solutions for biological screening.
Purity (Typical) ≥98% (via HPLC)Ensures reproducibility in experimental results, as impurities can lead to ambiguous data or side reactions.

Part 2: Synthesis and Structural Verification

The reliable synthesis and unambiguous characterization of this compound are foundational to its use. The protocols described herein are designed to be self-validating, ensuring high purity and confirmed identity.

Synthetic Workflow: From Ester to Hydrazide

The most direct and widely adopted synthetic route to this compound is the hydrazinolysis of its corresponding methyl ester, methyl 4-bromothiophene-2-carboxylate. This reaction is typically efficient and high-yielding.

G cluster_0 Synthesis Workflow cluster_1 Purification Workflow start Methyl 4-bromothiophene-2-carboxylate reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) start->reagent 1. Add process Reflux (e.g., 80°C, 4-6 hours) reagent->process 2. Heat product Crude this compound process->product 3. Formation crude Crude Product in Reaction Mixture step1 Cool to Room Temperature & Pour into Ice Water crude->step1 step2 Filter Precipitate step1->step2 step3 Wash with Cold Water step2->step3 step4 Recrystallize from Ethanol/Water step3->step4 final Pure this compound (>98%) step4->final

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-bromothiophene-2-carboxylate (1 equivalent).

  • Solvent Addition: Add ethanol (approx. 10 mL per gram of ester) to the flask to dissolve the starting material.

  • Reagent Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution at room temperature. Causality Note: An excess of hydrazine is used to drive the reaction to completion and minimize the formation of side products.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to ambient temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water, which will cause the product to precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with several portions of cold water to remove excess hydrazine and other water-soluble impurities.

    • For final purification, recrystallize the crude product from an ethanol/water mixture to yield the final product as a crystalline solid.

    • Dry the purified product under a vacuum.

Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides the highest level of confidence.

G cluster_verification Analytical Verification Workflow Compound Synthesized This compound HPLC HPLC (Purity >98%) Compound->HPLC Assess Purity MS Mass Spectrometry (Confirms M.W. & Isotopic Pattern) Compound->MS Confirm Mass NMR NMR Spectroscopy (¹H, ¹³C) (Confirms Connectivity) Compound->NMR Confirm Structure IR IR Spectroscopy (Confirms Functional Groups) Compound->IR Confirm Groups

Caption: Analytical workflow for structural and purity verification.

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the two non-equivalent thiophene protons (as singlets or doublets depending on coupling), as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group.

  • Mass Spectrometry (ESI+): The mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 221/223, showing the characteristic ~1:1 isotopic pattern of a bromine-containing compound.

  • Infrared (IR) Spectroscopy (ATR): Key vibrational bands should be observed for the N-H stretches (typically a doublet around 3200-3400 cm⁻¹) and the C=O stretch of the amide (a strong band around 1650 cm⁻¹).

Part 3: Applications in Research and Development

The unique structural features of this compound make it a versatile precursor in several high-value research areas.

Medicinal Chemistry

The carbohydrazide moiety is a common structural alert in medicinal chemistry, known for its ability to form key interactions with biological targets. It is often used as a precursor for synthesizing a wide array of heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles. Furthermore, the bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for lead optimization. Carbohydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Materials Science

In materials science, the rigid thiophene core combined with the hydrogen-bonding capabilities of the hydrazide group can be exploited to design novel organic materials. These materials may possess interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or as components in supramolecular assemblies.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 136341, this compound; [cited 2024 May 21]. Available from: [Link]

  • Makwana, H., & Naliapara, Y. T. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy, 33, 99-105. Available from: [Link]

  • Geronikaki, A., et al. (2016). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 21(9), 1205. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Bromothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Bromothiophene-2-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Thiophene-Carbohydrazide Scaffolds

Thiophene-containing compounds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbohydrazide functional group (-CONHNH2) introduces a versatile pharmacophore capable of forming multiple hydrogen bonds and acting as a key building block for the synthesis of more complex heterocyclic systems such as oxadiazoles and pyrazoles. The strategic placement of a bromine atom on the thiophene ring at the 4-position is anticipated to modulate the electronic properties and biological activity of the molecule, making this compound a compelling candidate for further investigation in drug discovery programs.

Elucidation of the Molecular Structure

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a robust model of its molecular structure can be elucidated through a combination of spectroscopic analysis, comparison with structurally related compounds, and computational modeling.

Connectivity and Core Moieties

The fundamental structure of this compound consists of a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom. A bromine atom is substituted at the 4-position, and a carbohydrazide group is attached at the 2-position.

Table 1: Key Structural and Chemical Information

ParameterValueSource
Molecular Formula C5H5BrN2OSPubChem
Molecular Weight 221.08 g/mol PubChem
CAS Number 438219-36-4BLD Pharm[1]
SMILES O=C(C1=CC(Br)=CS1)NNBLD Pharm[1]
Conformational Analysis and Stereochemistry

Based on crystal structures of similar thiophene-carbohydrazide derivatives, the molecule is expected to be largely planar, a feature that can influence its packing in the solid state and its interaction with biological targets.[2][3] The amide linkage of the carbohydrazide moiety introduces the possibility of cis-trans isomerism. The trans conformation is generally favored due to reduced steric hindrance. The planarity is further influenced by intramolecular hydrogen bonding possibilities and the electronic effects of the substituents. Computational studies on related thiophene derivatives have shown that the presence of electron-withdrawing groups can impact the planarity and molecular packing.[4]

The diagram below illustrates the fundamental workflow for determining molecular conformation, which, in the absence of direct crystallographic data, relies on a combination of spectroscopic and computational methods.

G Conformational Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_lit Literature Data NMR NMR Spectroscopy (NOE, Coupling Constants) Structure Proposed 3D Structure NMR->Structure IR IR Spectroscopy (Hydrogen Bonding) IR->Structure DFT Density Functional Theory (DFT) (Energy Minimization) DFT->Structure MM Molecular Mechanics (Conformational Search) MM->Structure Analogs Crystal Structures of Analogous Compounds Analogs->Structure

Caption: Workflow for elucidating 3D molecular structure.

Proposed Synthesis Protocol

A robust and efficient synthesis of this compound can be achieved through a three-step process starting from the commercially available 4-Bromothiophene-2-carboxylic acid. This proposed methodology is based on well-established organic chemistry transformations.[5][6]

Step 1: Esterification of 4-Bromothiophene-2-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard procedure that facilitates the subsequent reaction with hydrazine.[6]

Experimental Protocol:

  • To a solution of 4-Bromothiophene-2-carboxylic acid (1.0 eq) in methanol or ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

The ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common and effective method for the synthesis of hydrazides.[7]

Experimental Protocol:

  • Dissolve the methyl/ethyl 4-bromothiophene-2-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture, and the product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

The overall synthetic workflow is depicted below.

G Synthesis of this compound Start 4-Bromothiophene-2-carboxylic acid Ester Methyl/Ethyl 4-bromothiophene-2-carboxylate Start->Ester Esterification (MeOH or EtOH, H2SO4, Reflux) Final This compound Ester->Final Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: Proposed synthetic pathway.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques. The following are predicted spectral data based on the known effects of the functional groups and analysis of related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the protons on the thiophene ring and the hydrazide moiety.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Thiophene H-3~7.5 - 7.7Doublet~1.5 - 2.0Deshielded by adjacent carbonyl and sulfur; coupled to H-5.
Thiophene H-5~7.9 - 8.1Doublet~1.5 - 2.0Deshielded by adjacent sulfur and bromine; coupled to H-3.
-NH-~9.5 - 10.0Singlet (broad)-Exchangeable proton of the amide group.
-NH₂~4.5 - 5.0Singlet (broad)-Exchangeable protons of the terminal amino group.

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~160 - 165Carbonyl carbon of the hydrazide.
Thiophene C-2~140 - 145Carbon attached to the carbohydrazide group.
Thiophene C-3~130 - 135Unsubstituted carbon on the thiophene ring.
Thiophene C-4~115 - 120Carbon bearing the bromine atom.
Thiophene C-5~135 - 140Carbon adjacent to the sulfur and bromine.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H (amide and amine)3200 - 3400Strong, broadStretching
C-H (aromatic)3050 - 3150MediumStretching
C=O (amide I)1640 - 1680StrongStretching
N-H (amide II)1520 - 1570MediumBending
C=C (aromatic)1400 - 1500MediumStretching
C-Br500 - 600MediumStretching

The presence of a strong absorption band around 1650 cm⁻¹ for the carbonyl group and broad bands in the 3200-3400 cm⁻¹ region for the N-H stretches would be characteristic features.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

  • Predicted [M]⁺: m/z 220

  • Predicted [M+2]⁺: m/z 222

Potential Applications and Future Directions

Derivatives of thiophene-2-carbohydrazide have demonstrated a wide range of biological activities.[4][9] The introduction of a bromine atom at the 4-position of the thiophene ring in this compound provides a strategic point for further chemical modification, such as through Suzuki or other cross-coupling reactions, to generate libraries of novel compounds for biological screening.[10] The carbohydrazide moiety itself can be readily converted into various five-membered heterocycles, further expanding the chemical space for drug discovery. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against a panel of therapeutic targets.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, a proposed synthetic route, and predicted characterization data for this compound. By leveraging established chemical principles and data from analogous compounds, a clear and detailed picture of this molecule of interest has been presented. The methodologies and insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

  • Renault, O., Dallemagne, P., & Rault, S. (1997).
  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (URL: [Link])

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 489. (URL: [Link])

  • Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(7), 915-918. (URL: [Link])

  • Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(7), 915-918. (URL: [Link])

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (2018). Letters in Drug Design & Discovery, 15(11), 1184-1192. (URL: [Link])

  • Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. (2023). Pharmaceutics, 15(5), 1441. (URL: [Link])

  • N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o922. (URL: [Link])

  • Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. (2016). Journal of Applicable Chemistry, 5(4), 834-841. (URL: [Link])

  • 3-bromothiophene. Organic Syntheses Procedure. (URL: [Link])

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2959. (URL: [Link])

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses Procedure. (URL: [Link])

  • Experimental and theoretical FT-IR spectra of the title compound. ResearchGate. (URL: [Link])

  • N'-(4-Bromo-benzyl-idene)thio-phene-2-carbohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o922. (URL: [Link])

  • Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 964-972. (URL: [Link])

  • Esterification - alcohols and carboxylic acids. Chemguide. (URL: [Link])

  • Preparation method of 2-thiophenecarboxylic acid.
  • Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. ResearchGate. (URL: [Link])

  • The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. ResearchGate. (URL: [Link])

Sources

thermal stability of 4-Bromothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-Bromothiophene-2-carbohydrazide

For researchers, scientists, and drug development professionals, understanding the thermal stability of a molecule is a cornerstone of its development. This guide provides a comprehensive technical overview of the core principles and methodologies for assessing the thermal stability of this compound, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] Given the scarcity of direct literature on its thermal properties, this document synthesizes information from related thiophene and hydrazide compounds to propose a robust analytical framework.

Thermal stability is a critical parameter in the pharmaceutical sciences, influencing everything from synthesis and purification to storage and formulation. For a molecule like this compound, which contains both a thiophene ring and a carbohydrazide functional group, a thorough understanding of its behavior at elevated temperatures is paramount. Thiophene derivatives are recognized as privileged pharmacophores in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Similarly, carbohydrazide derivatives are explored for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2]

The hydrazide linkage, in particular, can be susceptible to thermal degradation.[4] Therefore, establishing a precise thermal profile is essential for defining safe handling and processing limits, predicting shelf-life, and ensuring the integrity of the active pharmaceutical ingredient (API).

Molecular Profile: this compound

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of the bromine atom and the carbohydrazide group at positions 4 and 2, respectively, imparts specific chemical properties that are likely to influence its thermal behavior. The carbohydrazide moiety provides hydrogen bonding capabilities, which can affect the crystal lattice energy and, consequently, the melting point and decomposition temperature.

Theoretical Framework for Thermal Analysis

The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, identify intermediate stages of degradation, and quantify the amount of residual material. For thiophene-based polymers, TGA has been used to identify decomposition temperatures, which are often above 380°C.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes. For hydrazone ligands, DSC has been instrumental in understanding their thermal degradation pathways.[4]

Experimental Protocol for Thermal Stability Assessment

This section provides a detailed, step-by-step methodology for determining the thermal stability of this compound using TGA and DSC.

Instrumentation and Consumables
  • TGA Instrument: A calibrated thermogravimetric analyzer.

  • DSC Instrument: A calibrated differential scanning calorimeter with a refrigerated cooling system.

  • Crucibles: Aluminum or platinum crucibles for TGA; aluminum crucibles for DSC.

  • High-Purity Gases: Nitrogen (99.999%) and Air.

  • Microbalance: For accurate sample weighing.

  • Sample: High-purity this compound, dried to a constant weight.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a tared TGA crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to characterize thermal decomposition in an inert environment.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).[5][6]

    • Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of weight loss at each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.

Data Interpretation and Expected Thermal Events

Based on the literature for related compounds, the following thermal events can be anticipated for this compound:

  • Melting: A sharp endothermic peak in the DSC thermogram will indicate the melting point. The melting enthalpy can provide insights into the crystallinity of the material.

  • Decomposition: The decomposition is likely to be a multi-step process.[7] For some hydrazide derivatives, the initial decomposition step, which can occur at temperatures around 240-270°C, involves the cleavage of the hydrazine bond.[4][7] The TGA curve will show one or more distinct weight loss steps, and the DSC will show corresponding exothermic peaks, indicating the energy released during bond breaking and the formation of new, more stable products. The thiophene ring is generally thermally stable, so its fragmentation would be expected at higher temperatures.[5][6]

Data Presentation

The quantitative data obtained from the thermal analysis should be summarized in a clear and concise table for easy comparison and reporting.

ParameterTGADSC
Melting Point (Tm) N/AOnset: [°C], Peak: [°C]
Enthalpy of Fusion (ΔHfus) N/A[J/g]
Onset of Decomposition (Tonset) [°C] (at 5% weight loss)[°C]
Decomposition Peak (Td) [°C] (from DTG)[°C]
Weight Loss (Step 1) [%] in temp. range [°C] - [°C]N/A
Weight Loss (Step 2) [%] in temp. range [°C] - [°C]N/A
Residual Mass at 600°C [%]N/A

Visualizations

The experimental workflow can be visualized to provide a clear overview of the process.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Reporting start High-Purity This compound dry Dry to Constant Weight start->dry weigh_tga Weigh 5-10 mg for TGA dry->weigh_tga weigh_dsc Weigh 2-5 mg for DSC dry->weigh_dsc tga_run Run TGA: 30-600°C @ 10°C/min in Nitrogen weigh_tga->tga_run dsc_run Run DSC: 25-400°C @ 10°C/min in Nitrogen weigh_dsc->dsc_run tga_data Obtain TGA/DTG Curves tga_run->tga_data analyze Determine T_m, T_onset, T_d, ΔH_fus, % Weight Loss tga_data->analyze dsc_data Obtain DSC Thermogram dsc_run->dsc_data dsc_data->analyze report Summarize in Data Table analyze->report

Caption: Experimental workflow for the thermal analysis of this compound.

References

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.
  • Thermogravimetric analysis plots of arene-thiophene oligomers. (n.d.).
  • Fig. S2. Differential scanning calorimetry (DSC) analysis of... (n.d.).
  • Thermal Analysis of the Systems Hydrazine–Methanol and Hydrazine-Ethanol. (n.d.). Journal of the American Chemical Society.
  • N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online.
  • (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2015).
  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondens
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
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  • 4-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 14292355. (n.d.). PubChem.
  • 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. (n.d.). PubChem.
  • Decomposition products of oxygen scavengers and their effect on corrosion of steam generator m
  • 4-Bromothiophene-2-carboxaldehyde synthesis. (n.d.). ChemicalBook.
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Methodological & Application

Application Note & Protocol: Synthesis and Application of Novel Schiff Bases from 4-Bromothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 4-Bromothiophene-2-carbohydrazide. Thiophene-based carbohydrazones are a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a framework for the subsequent evaluation of these novel compounds. We will cover the synthesis of the key precursor, the core Schiff base condensation reaction, robust characterization methodologies, and an overview of their promising applications in drug discovery.

Scientific Rationale & Strategic Importance

Schiff bases, compounds containing an azomethine or imine group (>C=N-), are fundamental building blocks in organic synthesis and medicinal chemistry. Their synthetic accessibility and the structural flexibility of the imine bond allow for the creation of diverse molecular libraries.[1][2] The incorporation of a thiophene ring is a well-established strategy in drug design; this sulfur-containing heterocycle is considered a bioisostere of a benzene ring and is a key component in numerous approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][3]

The starting material, this compound, is a strategically designed precursor. It combines three critical features:

  • The Thiophene Moiety: Confers lipophilicity and serves as a potent pharmacophore.[4]

  • The Carbohydrazide Group (-CONHNH₂): Provides a reactive nucleophilic site for condensation and introduces a critical hydrogen bonding domain.[5]

  • The Bromo-Substituent: Acts as a useful synthetic handle for further cross-coupling reactions and can enhance biological activity through halogen bonding and increased lipophilicity.

The resulting Schiff bases are not only targets for biological screening but also versatile ligands for creating metal complexes, which often exhibit enhanced bioactivity compared to the free ligand.[6][7][8]

Synthesis of the Key Precursor: this compound

For a self-contained workflow, the synthesis of the starting hydrazide is outlined below. This multi-step process begins with the commercially available 3-bromothiophene.

G A 3-Bromothiophene B 4-Bromothiophene-2-carboxaldehyde A->B Vilsmeier-Haack Formylation C 4-Bromothiophene-2-carboxylic Acid B->C Oxidation (e.g., KMnO4) D Methyl 4-bromothiophene-2-carboxylate C->D Fischer Esterification (MeOH, H2SO4) E This compound D->E Hydrazinolysis (N2H4·H2O)

Caption: Workflow for the synthesis of the key precursor.

Protocol 2.1: Synthesis of Methyl 4-bromothiophene-2-carboxylate

This protocol outlines the first three steps shown in the diagram above.

  • Formylation: Start with 3-bromothiophene.[9] A Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) will selectively introduce a formyl group at the 2-position to yield 4-Bromothiophene-2-carboxaldehyde.[10]

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid. A common and effective method is using potassium permanganate (KMnO₄) in an alkaline aqueous solution, followed by acidic work-up.

  • Esterification: The 4-Bromothiophene-2-carboxylic acid is converted to its methyl ester via Fischer esterification. This involves refluxing the acid in excess methanol with a catalytic amount of concentrated sulfuric acid. The ester is a stable, easily purified intermediate.

Protocol 2.2: Synthesis of this compound

Causality: The conversion of an ester to a hydrazide is a robust and high-yielding reaction. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable carbohydrazide.

  • Materials:

    • Methyl 4-bromothiophene-2-carboxylate

    • Hydrazine hydrate (80-99%)

    • Ethanol (Absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the methyl 4-bromothiophene-2-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution dropwise while stirring. An excess of hydrazine is used to drive the reaction to completion.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

    • After completion, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

    • The resulting white solid is collected by vacuum filtration.

    • Wash the solid product with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

    • Dry the product, this compound, under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Core Protocol: Synthesis of Schiff Bases

The core of this application note is the condensation reaction between the synthesized carbohydrazide and a variety of aromatic aldehydes. This reaction forms the characteristic azomethine linkage.

G cluster_reactants Reactants cluster_process Process A This compound C Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux (2-4 h) A->C B Aromatic Aldehyde (R-CHO) B->C D Schiff Base Product C->D

Caption: General workflow for Schiff base synthesis.

Protocol 3.1: General Procedure for Schiff Base Synthesis

Causality: This is a classic acid-catalyzed nucleophilic addition-elimination reaction. The carbohydrazide's terminal -NH₂ group acts as the nucleophile. The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Refluxing provides the necessary thermal energy to overcome the activation barrier for the final dehydration step, which forms the stable C=N double bond.

  • Materials & Equipment:

    • This compound

    • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, vanillin)

    • Absolute Ethanol

    • Glacial Acetic Acid (Catalyst)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • Dissolution: Place this compound (e.g., 1.0 mmol) in a round-bottom flask and dissolve it in absolute ethanol (15-20 mL) with gentle warming if necessary.

    • Addition of Aldehyde: To this clear solution, add an equimolar amount of the desired aromatic aldehyde (1.0 mmol).[8][11]

    • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Reflux: Heat the reaction mixture to reflux with continuous stirring for 2-4 hours.[11] The formation of a precipitate during the reaction is common and indicates product formation.

    • Isolation: After the reflux period, allow the flask to cool to room temperature. The solid product that has precipitated is collected by vacuum filtration.

    • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials or catalyst.

    • Drying: Dry the purified Schiff base product in a vacuum oven at 50-60 °C.

Structural Validation & Characterization

Rigorous characterization is mandatory to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic methods provides a self-validating system of proof.

Technique Expected Observation for Schiff Base Formation Rationale
FT-IR Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1590-1640 cm⁻¹). Persistence of the amide C=O stretch (~1650-1680 cm⁻¹).[6][12]Confirms the consumption of the aldehyde and the formation of the new imine functional group.
¹H NMR Appearance of a new singlet in the δ 8.0-9.5 ppm range corresponding to the azomethine proton (-N=CH-). Disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm). A broad singlet for the amide N-H proton is observed downfield (δ > 11.0 ppm).[2][4][13]Unambiguously identifies the formation of the azomethine bond and confirms the overall structure.
¹³C NMR Appearance of a new signal in the δ 140-160 ppm range for the azomethine carbon (-N=CH-).[4]Provides evidence for the carbon skeleton and the imine carbon.
Mass Spec. The molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) should match the calculated molecular weight of the target Schiff base.Confirms the molecular formula and provides definitive proof of the condensation product.

Applications & Future Directions

The true value of this synthetic protocol lies in the potential applications of the resulting compounds, particularly in drug development.

G A Synthesized Schiff Base Library B Biological Screening A->B E Metal Complexation (e.g., with Cu, Zn, Co, Ni) A->E C Antimicrobial Assays (Antibacterial, Antifungal) B->C D Anticancer Assays (Cytotoxicity, Apoptosis) B->D G Lead Compound Identification C->G D->G F Enhanced Biological Activity E->F F->G

Caption: Path from synthesis to lead compound discovery.

  • Antimicrobial Agents: Thiophene-based Schiff bases are widely investigated as potent antimicrobial agents.[3][14][15] The azomethine linkage is often crucial for this activity.[2] The synthesized compounds should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) to determine their Minimum Inhibitory Concentration (MIC).[2][7][14]

  • Anticancer Therapeutics: Many carbohydrazide derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][16] The mechanism often involves inducing apoptosis or inhibiting key enzymes.

  • Coordination Chemistry and Catalysis: The amide oxygen and azomethine nitrogen atoms make these Schiff bases excellent bidentate or tridentate ligands for transition metals.[6][17] These resulting metal complexes often show superior biological activity compared to the parent ligands, a phenomenon attributed to increased lipophilicity and interaction with biological targets.[6][7]

References

  • Synthesis and characterization of novel Schiff base macrocyclic compounds containing thiophene. Hep Journals. [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Semantic Scholar. [Link]

  • Synthesis and study of metal complexes with a thiophene-based Schiff base. Preprints.org. [Link]

  • Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. PubMed Central. [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PubMed Central. [Link]

  • SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. IJPSR. [Link]

  • BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM. International Policy Brief Series. [Link]

  • N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. PubMed Central. [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. NIH. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). SciSpace. [Link]

  • Synthesis, Characterization, Antioxidant and Antibacterial Studies for New Schiff Base Complexes derived from 4-Bromo-O-toluidine. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. Iraqi National Journal of Chemistry. [Link]

  • 3-bromothiophene. Organic Syntheses Procedure. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. ResearchGate. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM THIOSEMICARBAZIDE, 2-ACETYL THIOPHENE AND THIOPHENE-2 ALDEHYDE. ResearchGate. [Link]

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Application Notes & Protocols: The Role of 4-Bromothiophene-2-carbohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a cornerstone scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3] Within this class of compounds, 4-Bromothiophene-2-carbohydrazide emerges as a particularly valuable and versatile building block for drug discovery. Its unique trifecta of a thiophene core, a reactive bromo group, and a nucleophilic carbohydrazide moiety provides a powerful platform for the synthesis of diverse heterocyclic systems. This guide offers an in-depth exploration of the applications of this compound, detailing its use in the development of novel antimicrobial and anticancer agents. We provide field-proven protocols for the synthesis of its derivatives and for the evaluation of their biological efficacy, designed for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Starting Point

The strategic combination of functional groups in this compound underpins its utility in synthetic medicinal chemistry.

  • The Thiophene Ring: As a bioisostere of the benzene ring, the sulfur-containing thiophene core is a "privileged scaffold" that can enhance membrane permeability and interact with various biological targets.[4][5] Its inherent aromaticity and electronic properties are crucial to the pharmacological profile of its derivatives.[3]

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is a key precursor for a multitude of heterocyclic rings, such as oxadiazoles, pyrazoles, triazoles, and Schiff bases.[6] The hydrazide nitrogen atoms act as potent nucleophiles, readily participating in cyclocondensation reactions.

  • The Bromo Substituent (-Br): The bromine atom at the 4-position serves two primary roles. Firstly, it electronically modifies the thiophene ring, influencing the molecule's overall reactivity and binding interactions. Secondly, it provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of additional molecular complexity and diversity.[3]

G cluster_molecule This compound cluster_features Key Reactive & Functional Sites mol Structure hydrazide Carbohydrazide Moiety (for Heterocycle Synthesis) bromo Bromo Group (for Cross-Coupling) thiophene Thiophene Scaffold (Core Bioactivity) mol_c mol_c->hydrazide Nucleophilic Site mol_c->bromo Coupling Site mol_c->thiophene Bioisosteric Core hydrazide_c bromo_c thiophene_c

Caption: Key functional components of the this compound scaffold.

Core Applications in Drug Discovery

The versatility of the this compound scaffold has been leveraged to develop compounds targeting major therapeutic areas.

Antimicrobial Agents

Derivatives of thiophene carbohydrazide have shown significant promise in combating bacterial and fungal pathogens, including multidrug-resistant strains.[7][8] The carbohydrazide moiety is commonly used to synthesize Schiff bases, thiazoles, and oxadiazoles, which exhibit potent antimicrobial effects.[9][10]

  • Mechanism of Action: While varied, the mechanisms often involve the inhibition of essential microbial enzymes. For instance, molecular docking studies on related thiophene derivatives have suggested interactions with D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis.[9][11]

  • Notable Activity: A study focused on thiophene-based heterocycles identified a spiro-indoline-oxadiazole derivative with high activity against Clostridium difficile, demonstrating minimum inhibitory concentration (MIC) values of 2 to 4 μg/mL.[9][11] Other synthesized thiosemicarbazides have shown promising bactericidal activity against B. subtilis, E. coli, and S. typhi.[10]

Anticancer Agents

The thiophene scaffold is integral to the design of novel anticancer agents.[1][12] 5-(4-Bromophenyl)thiophene-2-carbohydrazide, a closely related analogue, is highlighted as a key intermediate in the synthesis of anti-cancer agents.[13] Derivatives often exhibit cytotoxicity against a range of cancer cell lines.

  • Mechanism of Action: A prominent mechanism for thiophene-based anticancer agents is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

  • Quantitative Efficacy: Thiophene carboxamide derivatives, designed as biomimetics of Combretastatin A-4 (a potent tubulin inhibitor), have demonstrated significant cytotoxicity against hepatocellular carcinoma cell lines.

Table 1: In Vitro Cytotoxicity of Thiophene Carboxamide Derivatives against Hep3B Cancer Cell Line

Compound Cancer Cell Line IC₅₀ (µM) Citation
2b Hep3B 5.46 [2]
2d Hep3B 8.85 [2]

| 2e | Hep3B | 12.58 |[2] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of derivatives of this compound.

Protocol 1: General Synthesis of Schiff Bases (Hydrazones)

Schiff base formation is a fundamental reaction that couples the carbohydrazide with an aldehyde or ketone. This protocol is based on the synthesis of N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide.[14]

Principle: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration under reflux to yield the C=N double bond characteristic of a Schiff base. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at its boiling point.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-bromobenzaldehyde)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reactant Addition: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1 equivalent).

  • Reaction: Stir the mixture and heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield colorless or pale-yellow blocks.[14]

G cluster_workflow Schiff Base Synthesis Workflow A 1. Dissolve Hydrazide & Aldehyde in Ethanol B 2. Heat to Reflux (2-4 hours) A->B C 3. Cool to Room Temp (Precipitation) B->C D 4. Filter & Wash with Cold Ethanol C->D E 5. Recrystallize (Purification) D->E

Caption: Workflow for the synthesis of Schiff base derivatives.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound, a key metric for antimicrobial activity.[4][9][11]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a set incubation period.

Materials:

  • Synthesized test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control (broth + inoculum), Negative control (broth only), and Solvent control (broth + inoculum + DMSO)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound (e.g., at 2x the highest desired final concentration) to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control wells). This brings the final volume to 200 µL and halves the compound concentrations to the desired final test range.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration where no turbidity (i.e., no visible growth) is observed.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[1][2]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The concentration of the formazan, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., Hep3B, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle (DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-Well Plate B 2. Incubate 24h (for attachment) A->B C 3. Treat with Serial Dilutions of Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound is a high-value scaffold for medicinal chemists, providing a reliable and versatile starting point for the synthesis of novel therapeutic agents. Its proven utility in the development of potent antimicrobial and anticancer compounds highlights its significance in drug discovery pipelines. The protocols detailed herein offer a practical framework for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation pharmaceuticals.

References

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  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

  • Shankerrao, G. K., & Mahale, R. B. (n.d.). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. ResearchGate. [Link]

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  • Shankerrao, G. K., & Mahale, R. B. (n.d.). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. ResearchGate. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Jiang, J.-H. (2010). N'-(4-Bromo-benzyl-idene)thio-phene-2-carbohydrazide. PubMed. [Link]

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  • Acar, Ç., et al. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ResearchGate. [Link]

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Application Notes and Protocols for the N-Acylation of 4-Bromothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Thiophene Hydrazides in Modern Drug Discovery

The thiophene scaffold is a privileged heterocycle in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active compounds. When functionalized with a carbohydrazide moiety and subsequently N-acylated, these molecules are transformed into N-acylhydrazones, a class of compounds with a remarkable spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The N-acyl group plays a crucial role in modulating the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. The 4-bromo substitution on the thiophene ring provides a valuable handle for further synthetic diversification, for instance, through cross-coupling reactions, allowing for the generation of extensive chemical libraries for drug screening.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of 4-bromothiophene-2-carbohydrazide. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and presents a variety of reaction conditions to facilitate the synthesis of a diverse range of N-acylated thiophene derivatives.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The N-acylation of this compound proceeds via a classic nucleophilic acyl substitution mechanism.[3] The terminal nitrogen atom of the hydrazide moiety, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent (an acyl chloride or anhydride). This initial attack results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate to reform the carbonyl double bond is accompanied by the expulsion of a leaving group (chloride from an acyl chloride or a carboxylate from an anhydride), yielding the final N-acylated product. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product.

Nucleophilic Acyl Substitution Mechanism Hydrazide This compound (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Hydrazide->TetrahedralIntermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->TetrahedralIntermediate Base Base (e.g., Pyridine) Byproduct Protonated Base (e.g., Pyridinium Chloride) Base->Byproduct Acid Scavenging Product N-Acylated Product TetrahedralIntermediate->Product Collapse of Intermediate & Leaving Group Expulsion

Caption: Nucleophilic acyl substitution mechanism for the N-acylation of this compound.

Data Presentation: Versatile Reaction Conditions for N-Acylation

The N-acylation of this compound can be achieved under various conditions, allowing for flexibility in substrate scope and experimental setup. The choice of acylating agent, solvent, and the use of a base can be tailored to the specific properties of the desired product.

Acylating AgentSolventBaseTemperature (°C)Typical Reaction Time (h)Notes
Acyl ChlorideDichloromethane (DCM)Pyridine or Triethylamine0 to Room Temp2-6A common and efficient method. The base is crucial to neutralize the HCl byproduct.
Acyl ChlorideTetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)0 to Room Temp3-8DIPEA is a non-nucleophilic base that is effective in this transformation.[4]
Acetic AnhydrideAcetic AcidNoneReflux1-4Can be used for acetylation; however, it can be a slower reaction.[5][6]
Acetic AnhydridePyridinePyridine (as solvent and base)Room Temp to 604-12Pyridine acts as both the solvent and the base, promoting the reaction.
Benzoyl ChloridePyridinePyridine (as solvent and base)Room Temp2-5A standard method for benzoylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (or Triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Workflow Diagram:

Experimental Workflow A 1. Dissolve Hydrazide in DCM B 2. Cool to 0°C A->B C 3. Add Base B->C D 4. Add Acyl Chloride Dropwise C->D E 5. Stir at Room Temperature D->E F 6. Quench with Water E->F G 7. Extract with DCM F->G H 8. Wash with NaHCO3 & Brine G->H I 9. Dry and Evaporate H->I J 10. Purify (Recrystallization/Chromatography) I->J

Caption: A streamlined workflow for the N-acylation of this compound.

Procedure:

  • Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (approximately 10-20 mL per gram of hydrazide).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C. This is done to control the initial exotherm of the reaction.

  • Addition of Base: To the cooled solution, add anhydrous pyridine or triethylamine (1.1 to 1.5 equivalents) dropwise. The base acts as a scavenger for the hydrochloric acid that will be generated.

  • Addition of Acylating Agent: While maintaining the temperature at 0°C, slowly add the acyl chloride (1.05 to 1.2 equivalents) dropwise to the reaction mixture. The slow addition is critical to prevent a rapid temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the initial DCM). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure N-acylated this compound derivative.

Conclusion and Future Perspectives

The N-acylation of this compound is a robust and versatile reaction that provides access to a wide array of potentially bioactive molecules. The protocol outlined in this application note is a reliable starting point for the synthesis of these valuable compounds. The resulting N-acylated products can serve as key intermediates for the development of novel therapeutic agents, underscoring the importance of this synthetic transformation in the field of drug discovery. Further exploration of diverse acylating agents and the subsequent functionalization of the bromo-substituent will undoubtedly lead to the discovery of new chemical entities with enhanced pharmacological profiles.

References

  • Elshaarawy, R. F. M., et al. "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B, vol. 68, no. 11, 2013, pp. 1201-1207. [Link]

  • Harianja, D., et al. "2-Thiophenecarboxylic acid hydrazide Derivatives: Synthesis and Anti-Tuberculosis Studies." IOP Conference Series: Materials Science and Engineering, vol. 509, 2019, p. 012073. [Link]

  • Hojo, K., et al. "Acylation of Hydrazides with Acetic Acid and Formic Acid." Chemical and Pharmaceutical Bulletin, vol. 50, no. 2, 2002, pp. 249-252. [Link]

  • Al-Omair, M. A., et al. "Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity." Molecules, vol. 21, no. 8, 2016, p. 1042. [Link]

  • Wang, D., et al. "Facile N-directed Ru-catalyzed C(3)-H acylation of heterocyclopentadienes with acyl chlorides." Organic Chemistry Frontiers, vol. 6, no. 19, 2019, pp. 3413-3418. [Link]

  • Ilies, M., et al. "Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents." Molecules, vol. 27, no. 19, 2022, p. 6296. [Link]

  • Sadeek, G. T., et al. "Synthesis and Pharmacological Profile of Hydrazide Compounds." Research Journal of Pharmacy and Technology, vol. 15, no. 1, 2022, pp. 353-359. [Link]

  • Ghorbani-Vaghei, R., et al. "An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions." RSC Advances, vol. 4, no. 21, 2014, pp. 10834-10838. [Link]

  • Li, J., et al. "N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 4, 2010, p. o922. [Link]

  • Gore, R. P., et al. "A review on N-acylation of amines." Der Pharma Chemica, vol. 3, no. 3, 2011, pp. 409-421. [Link]

  • ResearchGate. "Acylation of pyridine‐N‐oxides." [Link]

  • Li, G., et al. "N-acylation of amides through internal nucleophilic catalysis." Organic & Biomolecular Chemistry, vol. 15, no. 43, 2017, pp. 9170-9173. [Link]

  • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-acylation." [Link]

  • Kumar, N., et al. "Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives." Journal of Chemistry, vol. 2013, 2013, Article ID 927591. [Link]

  • Hojo, K., et al. "Acylation of Hydrazides with Acetic Acid and Formic Acid." ResearchGate, 2002. [Link]

  • GlycoPOD. "O-Acetylation using acetic anhydride in pyridine." [Link]

  • OChemOnline. "Preparation of Pyridines, Part 3: By Acylation." YouTube, 24 Dec. 2022. [Link]

  • Bou-Salah, G., et al. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Molecules, vol. 26, no. 1, 2021, p. 195. [Link]

  • Ikram, M., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies." Journal of Chemistry, vol. 2018, 2018, Article ID 5419810. [Link]

  • ResearchGate. "Synthetic route with β‐functionalized bromothiophene ester." [Link]

  • PubChem. "4-Bromothiophene-2-carbonitrile." [Link]

  • PubChem. "4-Bromothiophene-2-carbaldehyde." [Link]

  • Wang, Y., et al. "Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." Trade Science Inc., 2013. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in Reactions of 4-Bromothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromothiophene-2-carbohydrazide. This molecule is a valuable heterocyclic building block, but like any reactive chemical, its transformations can sometimes lead to unexpected outcomes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, understand, and mitigate the formation of common side products in your experiments.

Section 1: Synthesis of N'-Aryl/Alkylidene-4-bromothiophene-2-carbohydrazones (Acylhydrazones)

The condensation of this compound with aldehydes or ketones is a foundational step for creating diverse molecular scaffolds. While seemingly straightforward, this reaction requires careful control to maximize yield and purity.

FAQ 1.1: My reaction to form the acylhydrazone is low-yielding, and I see significant amounts of unreacted this compound. What's going wrong?

Answer: This is a common issue often related to reaction equilibrium or catalyst inefficiency. The condensation reaction between a hydrazide and an aldehyde/ketone is a reversible process that produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials.

Troubleshooting Guide:

  • Causality: The nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde/ketone is the key step. This process is often acid-catalyzed to activate the carbonyl group, but excessive acid can protonate the hydrazide, rendering it non-nucleophilic.

  • Optimization Strategy: The goal is to drive the reaction forward by managing the catalytic conditions and removing water as it forms.

Table 1: Troubleshooting Acylhydrazone Synthesis

ParameterIssueRecommended ActionRationale
Catalyst No catalyst or incorrect amount.Add a catalytic amount (1-2 drops) of glacial acetic acid or a few drops of 10% HCl in ethanol.[1]Protonation of the aldehyde's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by the hydrazide.
Solvent Using protic solvents that retain water (e.g., low-grade ethanol).Use absolute ethanol or methanol. Consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.Removing the water byproduct drives the equilibrium towards the formation of the acylhydrazone product.
Temperature Reaction temperature is too low.Refluxing the reaction mixture is standard practice for these condensations.[2]Provides the necessary activation energy for the dehydration step.
Reaction Time Insufficient reaction time.Monitor the reaction by TLC. Reactions can take from 2 to 6 hours to reach completion.[1][2]Ensures the reaction has proceeded to equilibrium.

Experimental Protocol: Optimized Acylhydrazone Synthesis

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of hydrazide), add the desired aldehyde or ketone (1.0-1.1 eq).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 3-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[2]

FAQ 1.2: I'm seeing an unexpected peak corresponding to 4-Bromothiophene-2-carboxylic acid in my LC-MS or NMR analysis. Why?

Answer: The presence of the corresponding carboxylic acid is a clear indicator of hydrolysis. Both the starting carbohydrazide and the resulting N-acylhydrazone product can be susceptible to hydrolysis, especially under harsh pH conditions (strongly acidic or basic) and elevated temperatures.

Troubleshooting Guide:

  • Causality: The amide-like bond in the carbohydrazide and the imine-like bond in the acylhydrazone can be cleaved by water. This process is significantly accelerated by acid or base catalysis.[3]

  • Mitigation Strategy: Maintain a neutral or weakly acidic pH throughout the reaction and workup. Avoid prolonged exposure to strong acids or bases.

Hydrolysis Hydrazide This compound Acylhydrazone N'-Alkylidene-4-bromothiophene -2-carbohydrazone Hydrazide->Acylhydrazone + RCHO - H₂O CarboxylicAcid 4-Bromothiophene-2-carboxylic Acid Hydrazide->CarboxylicAcid + H₂O (Harsh H⁺/OH⁻) Acylhydrazone->CarboxylicAcid + H₂O (Harsh H⁺/OH⁻)

Caption: Hydrolysis pathways leading to the carboxylic acid side product.

FAQ 1.3: My NMR spectrum looks unusually complex, with doubled signals for some protons. Is my product impure?

Answer: Not necessarily. This is a classic characteristic of N-acylhydrazones. They can exist as a mixture of geometric isomers (E/Z) about the C=N double bond and conformers (synperiplanar/antiperiplanar) due to restricted rotation around the N-N and C-N amide bonds.[4] This results in multiple distinct chemical environments for the protons, leading to doubled or complex sets of signals in the NMR spectrum, even for a pure compound.[5]

Troubleshooting Guide:

  • Identification: In DMSO-d6, the two conformers are often observable at room temperature.[4] The N-H proton, in particular, will often appear as two distinct singlets. Variable temperature (VT) NMR can sometimes be used to coalesce these signals at higher temperatures, confirming their conformational origin.

  • Acceptance: For many applications, this isomeric mixture is used without separation, as the isomers often interconvert.

Isomers cluster_E E-Isomer (C=N) cluster_Z Z-Isomer (C=N) E_syn syn-periplanar (C=O and N-N) E_anti anti-periplanar (C=O and N-N) E_syn->E_anti Rotation (N-C bond) Z_syn syn-periplanar (C=O and N-N) Z_anti anti-periplanar (C=O and N-N) Z_syn->Z_anti Rotation (N-C bond)

Caption: Isomeric and conformational complexity in N-acylhydrazones.

Section 2: Oxidative Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazoles

The conversion of acylhydrazones into 1,3,4-oxadiazoles is a powerful method for generating another class of medicinally relevant heterocycles. This transformation involves an oxidative cyclodehydration step.

FAQ 2.1: My oxidative cyclization to the 1,3,4-oxadiazole is inefficient. I'm mostly recovering the starting acylhydrazone. How can I improve this?

Answer: The success of this cyclization depends heavily on the choice of the dehydrating and/or oxidizing agent. The acylhydrazone first needs to tautomerize to its enol form, which then undergoes cyclization and subsequent dehydration/oxidation to form the stable aromatic oxadiazole ring. A weak reagent may not be sufficient to drive this process.

Troubleshooting Guide:

  • Causality: The reaction requires the removal of two hydrogen atoms and one oxygen atom (formally a molecule of water and a hydrogen molecule) to form the aromatic ring. Different reagents accomplish this through different mechanisms.

  • Reagent Selection: The choice of reagent is critical and depends on the substrate's sensitivity.

Table 2: Common Reagents for 1,3,4-Oxadiazole Synthesis

ReagentConditionsAdvantagesPotential Issues & Side Products
Phosphorus Oxychloride (POCl₃) Reflux, neat or in a solvent like toluene.Powerful dehydrating agent, often effective.[6]Harshly acidic, can cause charring or degradation of sensitive substrates.
Iodine (I₂) / Base (K₂CO₃ or NaHCO₃) Reflux in a solvent like ethanol or dioxane.Mild conditions, transition-metal-free.[7]Can lead to iodination of electron-rich aromatic rings if not controlled.
Mercuric Oxide (HgO) / Iodine (I₂) Room temp or gentle heat in DMF.[8]Effective under relatively mild conditions.Stoichiometric use of toxic mercury salts, significant waste disposal concerns.
Copper(II) Triflate (Cu(OTf)₂) Air atmosphere, solvent like 1,2-dichloroethane.Catalytic, practical for many substrates.[7]May require optimization of catalyst loading and temperature.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization

  • Suspend the N'-Alkylidene-4-bromothiophene-2-carbohydrazone (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in ethanol.

  • Add iodine (I₂, 1.1-1.5 eq) portion-wise to the stirred suspension.

  • Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[7]

FAQ 2.2: I'm observing a complex mixture of unidentified, high-molecular-weight side products after my oxidation step, especially with stronger oxidants.

Answer: This issue may stem from over-oxidation or side reactions involving the thiophene ring itself. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides or S,S-dioxides. These species are highly reactive dienes and can undergo Diels-Alder dimerization or other subsequent reactions.[9][10][11]

Troubleshooting Guide:

  • Causality: While the primary goal is the oxidative cyclization of the hydrazone moiety, strong oxidizing agents can also attack the electron-rich thiophene ring. The resulting thiophene S-oxide is often unstable and dimerizes readily.[10]

  • Mitigation Strategy: Use milder, more selective oxidizing systems (e.g., I₂/K₂CO₃). Avoid harsh, non-specific oxidants. Maintain careful temperature control, as side reactions are often accelerated at higher temperatures.

Dimerization Thiophene 4-Bromothiophene Derivative SOxide Thiophene S-Oxide (Reactive Intermediate) Thiophene->SOxide [Oxidant] Dimer Diels-Alder Dimer (High MW Side Product) SOxide->Dimer [4+2] Cycloaddition

Caption: A potential pathway for high MW side product formation via dimerization.

Section 3: General Stability, Storage, and Purification

FAQ 3.1: What are the best practices for storing this compound and its derivatives?

Answer: As a hydrazide, this compound can be sensitive to moisture and atmospheric carbon dioxide over long periods. Carbohydrazide itself is known to react with CO₂.[12] It is also prudent to protect it from light and heat to prevent slow decomposition.

Storage Recommendations:

  • Container: Store in a tightly sealed, amber glass vial.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Temperature: Store in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended.

FAQ 3.2: What is the best method for purifying my products and removing the side products mentioned above?

Answer: The choice of purification method depends on the nature of the product and the impurities.

  • For Acylhydrazones and Oxadiazoles (Crystalline Solids): Recrystallization is often the most effective method for removing minor impurities. A solvent screen (e.g., ethanol, methanol, ethyl acetate, toluene) will help identify the best system.

  • To Remove Carboxylic Acid Impurities: A simple liquid-liquid extraction can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild base solution (e.g., 5% NaHCO₃). The basic wash will deprotonate and extract the acidic impurity into the aqueous layer. Be cautious, as a strong base or prolonged exposure could hydrolyze the product.

  • For Non-Crystalline Products or Difficult Separations: Flash column chromatography on silica gel is the method of choice. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of starting materials, products, and more polar side products.

References

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
  • Popiolek, R., & Biernasiuk, A. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8753. [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of Novel Orally Active Tetrahydro-Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect and Remarkable Anti-Inflammatory Properties. (n.d.). ResearchGate. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-269.
  • Husain, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 812397. [Link]

  • Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+: An experimental and theoretical study. (2021). Universitas Scientiarum.
  • Dimerization pathways for benzannulated thiophene dioxides. (n.d.). ResearchGate. [Link]

  • Synthesis of thiophene C-nucleosides 60 through dimerization and sulfur... (n.d.). ResearchGate. [Link]

  • Dimerization reactions with oxidized brominated thiophenes. (2021). New Journal of Chemistry. [Link]

  • Le Louarn, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(11), 1362. [Link]

  • Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. (n.d.). Rasayan Journal of Chemistry.
  • Dimerization reactions with oxidized brominated thiophenes | Request PDF. (n.d.). ResearchGate. [Link]

  • Ask!Marine Care; Oxygen Scavengers. (n.d.). Marinecare.nl. [Link]

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Technical Support Center: Suzuki Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromothiophene substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these critical C-C bond-forming reactions. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction of a bromothiophene is giving a low yield. What are the most common culprits?

A1: Low yields in the Suzuki coupling of bromothiophenes are a frequent issue and can typically be traced back to one or more of the following factors. A systematic approach to diagnosing the problem is essential.

  • Sub-optimal Catalyst System: The combination of the palladium source and the ligand is paramount for an efficient reaction. Bromothiophenes, being heteroaromatic halides, can present unique challenges. The sulfur atom in the thiophene ring can sometimes interact with the palladium center, potentially affecting catalyst activity.[1] Therefore, a highly active and robust catalyst system is often required.[2][3]

  • Ineffective Base or Solvent Combination: The base is not merely a stoichiometric reagent; it plays a crucial role in the transmetalation step of the catalytic cycle.[4] Its strength, solubility, and interaction with the solvent can significantly impact the reaction rate and yield.[5][6] A biphasic solvent system (e.g., an organic solvent with water) is common, as water can aid in dissolving the base and facilitating the reaction.[7][8]

  • Competing Side Reactions: Several side reactions can consume your starting materials or intermediates, thereby lowering the yield of your desired product. The most common of these are protodeboronation of the boronic acid and hydrodehalogenation (debromination) of the bromothiophene.[2][9][10] Homocoupling of the boronic acid is another possibility.[2][10]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may aggregate to form inactive palladium black.[10] Additionally, impurities in the reagents or solvents can act as catalyst poisons. For heteroaryl substrates like thiophenes, the heteroatom itself can sometimes coordinate to the palladium and inhibit catalysis.[2]

  • Poor Reagent Quality or Reaction Setup: The success of a Suzuki coupling is highly dependent on the quality of the reagents (especially the boronic acid and the palladium catalyst) and meticulous experimental technique, including the effective removal of oxygen from the reaction mixture.[11][12]

Below is a logical workflow to begin troubleshooting low yields:

G cluster_side_reactions Side Reaction Diagnosis cluster_optimization Reaction Condition Optimization start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed side_reactions Identify Side Products: - Debrominated Thiophene - Protodeboronated Arene - Homocoupled Boronic Acid sm_consumed->side_reactions Yes optimize_catalyst Screen Catalyst/Ligand (See Q5) sm_consumed->optimize_catalyst No address_dehalo Address Debromination (See Q3) side_reactions->address_dehalo address_proto Address Protodeboronation (See Q4) side_reactions->address_proto optimize_base Screen Base/Solvent (See Q6) optimize_catalyst->optimize_base check_reagents Verify Reagent Quality & Setup (See Q7) optimize_base->check_reagents

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.

Q2: My reaction shows complete consumption of the starting bromothiophene, but the desired product yield is low. What side reactions should I suspect?

A2: This is a classic scenario that points directly to competing side reactions. If your starting bromothiophene is consumed, the palladium catalyst is likely active. However, instead of proceeding efficiently through the productive catalytic cycle, one or more off-cycle pathways are dominating. The primary side reactions to investigate are:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond of your organoboron reagent, replacing it with a C-H bond.[13] This reaction effectively destroys your nucleophilic coupling partner. It is often promoted by aqueous basic conditions and can be particularly problematic for electron-deficient or certain heteroaryl boronic acids.[13][14] You can detect this by identifying the corresponding arene (the boronic acid minus the B(OH)₂) as a byproduct in your reaction mixture.

  • Hydrodehalogenation (Debromination): This side reaction involves the replacement of the bromine atom on your thiophene ring with a hydrogen atom.[9] This pathway consumes your electrophilic coupling partner. It can be mediated by the palladium catalyst, particularly in the presence of a hydride source, which can arise from certain solvents (like alcohols) or bases.[9]

  • Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.[2][10] This process is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems or if the transmetalation step is slow.

The Suzuki-Miyaura catalytic cycle and its competing side reactions are illustrated below:

Suzuki_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-Br (Oxidative Addition) pd0->oa_complex + Ar-Br trans_complex Ar-Pd(II)L_n-Ar' (Transmetalation) oa_complex->trans_complex + [Ar'B(OH)₃]⁻ debromination Debrominated Thiophene (Ar-H) oa_complex->debromination [H⁻] source re_complex Ar-Ar' (Reductive Elimination) trans_complex->re_complex re_complex->pd0 regenerates arbr Bromothiophene (Ar-Br) arbr->oa_complex ar_boronic Boronic Acid (Ar'-B(OH)₂) base Base (e.g., K₂CO₃) ar_boronic->base activation protodeboronation Protodeboronated Arene (Ar'-H) ar_boronic->protodeboronation H⁺ source base->trans_complex

Caption: The key steps of the Suzuki-Miyaura catalytic cycle and common side reactions.

Q3: I am observing a significant amount of debrominated thiophene in my reaction mixture. How can I prevent this?

A3: Debromination is a frustrating side reaction that directly consumes your electrophile. Here are several strategies to mitigate it, moving from simple adjustments to more significant changes:

  • Choice of Base and Solvent: The source of the hydride for debromination is often the solvent or base.

    • Avoid using alcoholic solvents (e.g., ethanol, isopropanol) if debromination is observed, as they can act as hydride donors.[9]

    • Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong organic bases or alkoxides, which can also be hydride sources.

    • While some water is often beneficial, excessive amounts can sometimes promote dehalogenation, especially at high temperatures.[15] Finding the optimal solvent/water ratio is key. A common starting point is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or THF) to water.[16]

  • Use a More Active Catalyst System: If the rate of the desired cross-coupling (specifically, transmetalation and reductive elimination) is slow, it allows more time for side reactions like debromination to occur. Switching to a more active catalyst system can accelerate the productive pathway. This typically involves using bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[17][18] These ligands promote the desired oxidative addition and reductive elimination steps.

  • Lower Reaction Temperature: High temperatures can sometimes accelerate the rate of decomposition pathways, including debromination. If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C).

Q4: Protodeboronation of my boronic acid seems to be a major issue. What strategies can I employ to minimize it?

A4: Protodeboronation is a common failure mode, especially with sensitive boronic acids.[13][19] Here’s how to combat it:

  • Switch to a Boronic Ester or Trifluoroborate Salt: Boronic acids are in equilibrium with their corresponding boronate esters in the presence of diols. Pinacol esters (Bpin) are significantly more stable towards protodeboronation than the corresponding boronic acids.[11][19][20] While their reactivity in the transmetalation step can be slower, this is often compensated by their increased stability, leading to higher overall yields. Potassium trifluoroborate salts (ArBF₃K) are another excellent alternative, offering high stability and releasing the boronic acid slowly under the reaction conditions.[13]

  • Use Anhydrous Conditions (with caution): Since protodeboronation involves a proton source, often water, switching to anhydrous conditions can be effective.[11] This typically involves using a strong, non-aqueous base like potassium phosphate (K₃PO₄) in a dry solvent such as toluene or dioxane.[17] However, be aware that some Suzuki couplings require a small amount of water for optimal performance, so this may require careful optimization.[7][21]

  • Use an Excess of the Boronic Acid: A simple, though less atom-economical, approach is to use a larger excess of the boronic acid (e.g., 1.5–2.0 equivalents). This ensures that even if some of it decomposes, enough remains to drive the reaction to completion.

  • Choose the Right Base: The base-catalyzed pathway is highly relevant to Suzuki conditions.[19] Very strong bases can sometimes accelerate protodeboronation. Mild bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be effective alternatives.

Boron ReagentStructure ExampleStability towards Protodeboronation
Boronic AcidAr-B(OH)₂Moderate to Low
Pinacol Boronate EsterAr-B(pin)High
Potassium TrifluoroborateAr-BF₃KHigh
MIDA Boronate EsterAr-B(MIDA)Very High (Slow Release)
Q5: How do I choose the right palladium catalyst and ligand for coupling with a bromothiophene?

A5: The choice of catalyst and ligand is arguably the most critical parameter for success.[1][22] For a challenging substrate like a bromothiophene, a highly active catalyst is generally required.

  • Palladium Source (Precatalyst): Common and effective palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[23] These are typically used in catalytic amounts (0.5–5 mol%). While Pd(PPh₃)₄ can be used, it is often less active for challenging substrates compared to modern ligand systems.[12][16] Pre-formed palladium precatalysts that incorporate the ligand (e.g., SPhos Pd G3) are also excellent choices as they are often more stable and ensure the correct palladium-to-ligand ratio.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaryl bromides like bromothiophenes, bulky and electron-rich monodentate phosphine ligands are the state-of-the-art.

    • Buchwald-type biaryl phosphine ligands are highly recommended. SPhos and XPhos are excellent starting points due to their high activity in coupling heteroaryl halides.[17][18] They accelerate the rate-limiting reductive elimination step and are effective for forming C(sp²)-C(sp²) bonds.

    • N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands, known for their strong electron-donating ability and thermal stability. PEPPSI-type catalysts are commercially available and often show excellent performance.[4][9]

Catalyst SystemTypical SubstratesKey Advantages
Pd(OAc)₂ / SPhos Heteroaryl bromides, chloridesHigh activity, good for challenging couplings.[18]
Pd₂(dba)₃ / XPhos Heteroaryl bromides, sterically hindered substratesVery high activity, broad substrate scope.[17]
Pd(PPh₃)₄ Aryl iodides, simple aryl bromidesClassic, single-component catalyst. Less active for difficult substrates.[16]
PEPPSI-iPr Aryl bromides, chloridesAir and moisture stable precatalyst, high thermal stability.[9]

Experimental Protocol: General Procedure for Suzuki Coupling of a Bromothiophene

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Bromothiophene derivative (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromothiophene, the boronic acid derivative, and the base.

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6286-6304.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6286-6304.
  • Thomas, S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019, September 2). DOI:10.1039/C9CY01331H.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB. (2021, December 16). Retrieved from [Link]

  • Thomas, S. et al. (2016).
  • Protodeboronation - Wikipedia. Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013, October 3). DOI:10.1039/C3CS60197H.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Retrieved from [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Retrieved from [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14). Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7). Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]

  • Effect of base and solvent Suzuki cross coupling of 4 - ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Retrieved from [Link]

  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). Retrieved from [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. Retrieved from [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. Retrieved from [Link]

  • (PDF)
  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC - NIH. Retrieved from [Link]

Sources

stability and storage conditions for 4-Bromothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromothiophene-2-carbohydrazide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reagent in your experiments. Proper handling and storage are critical for obtaining reliable and reproducible results. This guide provides answers to frequently asked questions and troubleshooting advice based on the compound's specific chemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This compound is sensitive to environmental factors. The primary stability concerns are its hygroscopic nature and its sensitivity to air and light. Therefore, stringent storage conditions are necessary. The product is chemically stable under standard ambient conditions (room temperature) as long as it is properly protected.

Q2: Does this compound need to be stored under an inert atmosphere?

Yes. Due to its sensitivity to air, it is strongly recommended to handle and store this compound under an inert gas such as argon or nitrogen[1]. The hydrazide functional group can be susceptible to oxidation, which would compromise the compound's purity and reactivity.

Q3: Is this compound sensitive to light?

Yes, the compound is light-sensitive. It should be stored in an amber or opaque vial to protect it from light degradation. The container should be stored in a dark place, such as a cabinet or refrigerator, when not in use.

Q4: What is the recommended storage temperature?

While the material is generally stable at room temperature, the recommended storage temperature can be found on the product-specific label. For long-term storage, refrigeration (2-8°C) in a desiccated, inert environment is a common best practice for sensitive reagents to minimize degradation kinetics. For related thiophene compounds, storage in a refrigerator is often advised[1][2].

Q5: The material appears clumpy. Is it still usable?

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Clumping is a primary indicator of moisture absorption. While the compound may not be fully degraded, the presence of water can interfere with reaction stoichiometry and kinetics. It is crucial to store the compound in a dry environment, preferably in a desiccator. If clumping is observed, drying the material under a high vacuum may be possible, but using a fresh, properly stored aliquot is recommended for critical applications.

Q6: What chemical classes are incompatible with this compound?

Based on the reactivity of the thiophene and hydrazide moieties, this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or strong reducing agents[3][4]. Thiophenes can react violently with strong oxidizers like nitric acid[5]. The hydrazide group also imparts reactivity that necessitates caution.

Summary of Storage Conditions

For quick reference, the optimal storage and handling parameters are summarized below.

ParameterRecommendationRationale & Source
Temperature See product label; Refrigeration (2-8°C) recommended for long-term storage.Minimizes degradation. General best practice for related sensitive compounds[1][2].
Atmosphere Store and handle under an inert gas (e.g., Argon, Nitrogen).Compound is air-sensitive; prevents oxidation of the hydrazide moiety.
Light Protect from light. Store in an amber or opaque vial in a dark location.Compound is light-sensitive.
Humidity Store in a dry environment, preferably in a desiccator.Compound is hygroscopic and readily absorbs moisture.
Container Keep container tightly closed when not in use.Prevents exposure to air and moisture[6][7].
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.Prevents hazardous and degradative reactions[3][4][5].

Troubleshooting Guide

Use this guide to diagnose issues that may be related to the stability or storage of this compound.

Issue 1: Inconsistent or Low Yield in Synthesis

  • Possible Cause: The reagent may have degraded due to improper storage. Moisture absorption (hygroscopicity) can alter the effective molar concentration, leading to incorrect stoichiometry in your reaction. Oxidation from air exposure can reduce the amount of active reagent.

  • Troubleshooting Steps:

    • Inspect the Reagent: Check the physical appearance of your stock. Is it a free-flowing powder or is it clumpy or discolored?

    • Review Storage Protocol: Was the container always tightly sealed? Was it stored under an inert atmosphere and protected from light?

    • Perform a QC Check: If possible, run a simple analytical test (e.g., melting point, TLC, or ¹H NMR) on a small sample and compare it to the certificate of analysis. The melting point is noted to be 153-155 °C. A significant deviation could indicate impurity or degradation.

    • Use a Fresh Aliquot: For the next experiment, use a new, unopened vial of the reagent or an aliquot that has been meticulously stored under ideal conditions.

Issue 2: Reagent Fails to Dissolve Completely or Shows Unexpected Color in Solution

  • Possible Cause: This could be a sign of degradation or the presence of insoluble impurities formed over time. Exposure to air or light can cause the formation of colored byproducts.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent is anhydrous and of high purity, as contaminants in the solvent can react with the hydrazide.

    • Compare with a Standard: If available, dissolve a small amount from a fresh vial to see if the issue persists.

    • Filter the Solution: For non-critical applications, you might filter the solution to remove insoluble matter, but be aware that the concentration of the resulting solution will be unknown. This is not recommended for quantitative work.

Issue 3: Analytical Data (NMR, Mass Spec) Shows Unexpected Peaks

  • Possible Cause: The presence of new peaks strongly suggests the formation of degradation products or impurities from improper handling.

  • Troubleshooting Steps:

    • Isolate the Stock: Immediately quarantine the suspected stock to prevent its use in further experiments.

    • Analyze the Impurities: If the project warrants it, attempt to characterize the impurities to understand the degradation pathway. This can provide clues about the storage failure (e.g., presence of an oxidized species).

    • Discard and Replace: The most reliable solution is to discard the compromised stock and acquire a fresh batch, implementing the recommended storage protocols immediately upon receipt.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting experimental issues that may be linked to reagent stability.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Decision & Action issue Unexpected Experimental Result (e.g., Low Yield, Byproducts) check_reagent Step 1: Inspect Reagent - Check color & consistency - Note any clumping issue->check_reagent Start Troubleshooting review_storage Step 2: Review Storage History - Inert atmosphere? - Light protected? - Desiccated? check_reagent->review_storage check_protocol Step 3: Verify Protocol - Correct solvent? - Stoichiometry accurate? review_storage->check_protocol decision Reagent Integrity Questionable? check_protocol->decision action_qc Action: Perform QC (TLC, NMR, MP) decision->action_qc Yes action_reassess Re-evaluate Experimental Parameters decision->action_reassess No action_replace Action: Use Fresh Stock & Implement Best Practices action_qc->action_replace If QC Fails

Caption: Troubleshooting workflow for reagent stability issues.

References

  • Oxford Lab Fine Chem LLP, Material Safety Data Sheet for Thiophene. [Link]

  • Wang, Y., et al. (2011). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synthetic Communications, 41(15), 2249-2257. [Link]

  • T. N. Rekha, et al. (2007). N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E, 63(Pt 12), o4561. [Link]

Sources

Technical Support Center: Base and Solvent Selection for Reactions of 4-Bromothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Bromothiophene-2-carbohydrazide. This document provides researchers, chemists, and drug development professionals with in-depth guidance, troubleshooting, and frequently asked questions regarding the critical selection of bases and solvents for reactions involving this versatile heterocyclic building block. Our goal is to explain the causality behind experimental choices to ensure reproducible and high-yielding synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing experiments with this compound.

Q1: Why is the choice of base and solvent so critical for reactions with this compound?

A1: The selection of base and solvent is paramount because it directly governs reaction pathway, rate, yield, and purity. The this compound molecule possesses multiple reactive sites: the nucleophilic hydrazide moiety (-CONHNH₂), the electrophilic carbonyl carbon, and the aromatic thiophene ring.

  • Solvent Choice: The solvent must first solubilize the starting materials to allow for effective interaction. Beyond solubility, the solvent's polarity and protic/aprotic nature can influence the reactivity of nucleophiles and electrophiles. For instance, polar protic solvents like ethanol can hydrogen-bond with the hydrazide, potentially modulating its nucleophilicity, but are excellent for many condensation reactions.[1] Aprotic solvents like DMF or DMSO are often used for reactions requiring strong bases or high temperatures.

  • Base Selection: The base's role is context-dependent. In some cases, it acts as a catalyst to deprotonate the hydrazide, forming a more potent nucleophile required for cyclization reactions.[2][3] In other cases, an inappropriate base (too strong or too weak) can lead to undesired side reactions, such as hydrolysis of the hydrazide or reactions on the thiophene ring. The aqueous solution of carbohydrazide can decompose when heated with a base, making careful selection crucial.[4]

Q2: What are the most common reaction types for this molecule, and how do they influence my choice of conditions?

A2: this compound is a precursor for a variety of heterocyclic systems. The target molecule dictates the required conditions.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form hydrazones. This reaction typically requires a slightly acidic or neutral medium in a protic solvent like ethanol or methanol to facilitate dehydration.[1][5] A strong base is generally not required and can be detrimental.

  • Synthesis of 1,3,4-Oxadiazoles: This involves intramolecular cyclization of a diacylhydrazine precursor or oxidative cyclization of a hydrazone.[6][7] The "base" in this context is often a dehydrating agent like phosphorus oxychloride (POCl₃) or an oxidizing system like iodine or mercuric oxide.[7][8]

  • Synthesis of 1,2,4-Triazoles: This typically involves reaction with a one-carbon synthon (like isothiocyanates or carbon disulfide) followed by a base-catalyzed intramolecular cyclization.[2][9] Strong bases like sodium hydroxide are often necessary to deprotonate the intermediate and drive the ring-closing step.[2][3]

Q3: Do I always need a base for reactions involving the hydrazide group?

A3: No. A base is not always necessary. For simple nucleophilic attack on a highly electrophilic center, such as the condensation with an aldehyde to form a Schiff base, the inherent nucleophilicity of the terminal -NH₂ group is often sufficient.[1] In these cases, heating in a solvent like ethanol is enough to drive the reaction to completion, often with catalytic acid to facilitate water removal. A base is primarily required when a deprotonation event is necessary to generate a more potent nucleophile for a subsequent, more difficult step, such as an intramolecular cyclization to form a triazole ring.[2][3]

Q4: How does the 4-bromo-thiophene ring affect my reaction conditions?

A4: The thiophene ring is an electron-rich aromatic system that is generally more reactive towards electrophilic substitution than benzene.[10][11] The bromine atom at the 4-position is an electron-withdrawing group, which deactivates the ring somewhat but can also direct substitution. While many reactions focus on the carbohydrazide moiety, you must remain aware of potential side reactions on the ring, especially under harsh acidic or oxidizing conditions. For most base-catalyzed reactions focused on the hydrazide, the thiophene ring is a stable spectator. However, its electronic properties influence the overall reactivity of the attached carbohydrazide.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Problem 1: Low yield or no reaction during Schiff base formation with an aldehyde.

  • Possible Cause 1: Reversible Reaction. The formation of a hydrazone is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium may not favor the product.

  • Recommended Solution 1: Add a few drops of a catalytic acid like glacial acetic acid to the reaction mixture in ethanol.[12] The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial attack by the hydrazide. For stubborn cases, switch to a solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

  • Possible Cause 2: Steric Hindrance. A bulky aldehyde or ketone may react slowly.

  • Recommended Solution 2: Increase the reaction temperature and time. Ensure the solvent is appropriate for the higher temperature (e.g., switching from methanol to ethanol or n-butanol).

Problem 2: Failed or low-yield cyclization to a 1,2,4-triazole-3-thione from a thiosemicarbazide intermediate.

  • Possible Cause: Insufficient Basicity. The intramolecular cyclization requires deprotonation to form an anionic nucleophile that attacks the carbonyl carbon. The base may be too weak to accomplish this effectively.

  • Recommended Solution: This reaction typically requires a strong base. An effective and commonly cited method is to reflux the thiosemicarbazide intermediate in a 10% aqueous sodium hydroxide (NaOH) solution for several hours.[2][3] The combination of a strong base, high temperature, and a polar solvent is critical for this transformation. If solubility in aqueous NaOH is an issue, a mixture of ethanol and aqueous NaOH can be employed.

Problem 3: Decomposition of starting material or formation of intractable tars.

  • Possible Cause: Conditions are too harsh. Carbohydrazides can be sensitive to strong acids, strong bases, or high temperatures, leading to decomposition.[4]

  • Recommended Solution: If decomposition is observed with a strong base like NaOH, consider a milder inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N). Run the reaction at the lowest effective temperature. Monitor the reaction closely by TLC to avoid prolonged heating after the starting material has been consumed.

Part 3: Data Summary & Experimental Protocols

Table 1: Recommended Base and Solvent Systems
Reaction TypeKey ReagentsRecommended BaseRecommended SolventCausality & Key Considerations
Schiff Base Formation Aldehyde or KetoneNone, or cat. Acetic AcidEthanol or MethanolThe hydrazide is sufficiently nucleophilic. The protic solvent facilitates proton transfer, and catalytic acid activates the carbonyl.[1][12]
1,2,4-Triazole-3-thione Synthesis IsothiocyanateSodium Hydroxide (aq.)Water or Ethanol/WaterA strong base is required for the intramolecular cyclization via deprotonation of the thiosemicarbazide intermediate.[2][3]
1,3,4-Oxadiazole Synthesis (from Hydrazone) Oxidizing AgentN/A (Reagent-driven)Dimethylformamide (DMF)This is an oxidative cyclization, not a base-catalyzed one. The choice is driven by the specific oxidant system (e.g., I₂/HgO).[7]
1,3,4-Oxadiazole Synthesis (from Hydrazide) Carbon DisulfidePotassium HydroxideEthanolThe base deprotonates the hydrazide to attack CS₂, and the alcoholic solvent ensures solubility of the resulting potassium salt intermediate.[8]
Experimental Protocols

Protocol 1: Synthesis of a Schiff Base (Hydrazone) Derivative

This protocol is based on the general principles of condensation reactions involving carbohydrazides.[1][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of hydrazide).

  • Addition: Add the desired aldehyde (1.05 eq) to the solution at room temperature. If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before adding.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product will often precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol.

Protocol 2: Synthesis of a 4-Aryl-5-(4-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from the synthesis of analogous thiophene-linked 1,2,4-triazoles.[2][3]

  • Step A: Synthesis of the Thiosemicarbazide Intermediate

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add the corresponding aryl isothiocyanate (1.0 eq).

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the mixture. The intermediate product will precipitate. Collect by filtration and wash with cold ethanol. Use this solid directly in the next step.

  • Step B: Base-Catalyzed Cyclization

    • Setup: Suspend the thiosemicarbazide intermediate from Step A in a 10% w/v aqueous solution of sodium hydroxide (NaOH).

    • Reaction: Heat the mixture to reflux for 3-5 hours. The suspension should become a homogenous solution as the reaction progresses.

    • Workup: After cooling the reaction mixture to room temperature, pour it carefully into a beaker of cold water and acidify to pH ~5-6 with a dilute acid (e.g., 2M HCl).

    • Isolation: The triazole-thione product will precipitate upon acidification. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral.

    • Purification: Dry the solid. Recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture.

Part 4: Visualization of Experimental Logic

The following diagram illustrates the decision-making process for selecting the appropriate reaction conditions based on the desired synthetic outcome.

G cluster_start cluster_paths cluster_products cluster_conditions start Select Desired Reaction Pathway for This compound p1 Condensation (Schiff Base / Hydrazone) start->p1 Simple Condensation p2 Heterocyclization (Ring Formation) start->p2 Intramolecular Ring Closing cond1 Conditions: - Solvent: EtOH or MeOH - Base: None needed - Catalyst: Acetic Acid (optional) - Heat to reflux p1->cond1 prod1 Target: 1,3,4-Oxadiazole p2->prod1 prod2 Target: 1,2,4-Triazole p2->prod2 cond2 Conditions: - Reagent: POCl3 or I2/HgO - Solvent: DMF or neat - Heat (Dehydrative/Oxidative Cyclization) prod1->cond2 cond3 Conditions: - Reagent: Isothiocyanate - Base: Strong (NaOH, KOH) - Solvent: H2O or EtOH - Heat to reflux (Base-Catalyzed Cyclization) prod2->cond3

Caption: Decision workflow for selecting base and solvent.

References

  • Hoffman, R. & Streitwieser, A. (1966). Solvent effects on proton chemical shifts in thiophenes. Indian Academy of Sciences. [Link]

  • Li, Y. (2010). N′-(4-Bromobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Semantic Scholar. [Link]

  • Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. [Link]

  • Patel, H. D., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Drug Development and Research. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Saleh, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

  • Shawali, A. S., et al. (2022). Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon. Zeitschrift für Naturforschung C. [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

  • ChemBK. (2025). Carbohydrazide. ChemBK. [Link]

  • Al-Masoudi, W. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Khokra, S., et al. (2015). Recent advances in the synthesis of triazole derivatives. Afinidad. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Patel, H. M. & Patel, H. D. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Bromothiophene-2-carbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, with their unique electronic and structural properties lending themselves to a wide array of applications. Among these, 4-Bromothiophene-2-carbohydrazide serves as a crucial synthetic intermediate for the development of novel therapeutic agents, including antimicrobial and anticancer drugs. The precise characterization of this scaffold and its derivatives is paramount for ensuring the integrity of drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for the structural elucidation of these molecules. This guide provides an in-depth technical overview of the ¹H NMR analysis of this compound and its derivatives, offering a comparative perspective with other analytical techniques and presenting supporting experimental data.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a wealth of information about the chemical environment of protons within a molecule. For substituted thiophenes like this compound, key diagnostic information can be gleaned from three main aspects of the spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is indicative of the electronic environment of the proton. Electron-withdrawing groups, such as the bromine atom and the carbohydrazide moiety, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons leads to the splitting of signals. The magnitude of the coupling constant (in Hz) provides information about the spatial relationship between the coupled protons.

  • Integration: The area under each signal is proportional to the number of protons it represents, allowing for the determination of the relative ratios of different types of protons in the molecule.

Experimental Protocol for ¹H NMR Analysis

A standardized and meticulously executed experimental protocol is critical for acquiring high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound and its derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the -NH and -NH₂ groups. DMSO-d₆ is often preferred for hydrazides as it helps in observing these exchangeable protons.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is essential for obtaining sharp signals.

  • Lock the field frequency using the deuterium signal from the solvent.

3. Data Acquisition:

  • Employ a standard single-pulse sequence.

  • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals to determine the relative number of protons.

¹H NMR Spectral Analysis of this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can predict its spectral features with a high degree of confidence based on the analysis of closely related structures, such as 5-bromothiophene-2-carbohydrazide derivatives and its precursors.

Predicted ¹H NMR Spectrum of this compound (in DMSO-d₆):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H₅ (thiophene)~7.8 - 8.0d~1.51H
H₃ (thiophene)~7.6 - 7.8d~1.51H
-NH- (hydrazide)~10.0 - 10.5s (broad)-1H
-NH₂ (hydrazide)~4.5 - 5.0s (broad)-2H

Causality Behind the Predicted Assignments:

  • Thiophene Protons (H₃ and H₅): The protons on the thiophene ring are expected to be in the aromatic region. The bromine at position 4 will exert an electron-withdrawing effect, deshielding both H₃ and H₅. The H₅ proton is adjacent to the sulfur atom, which can also influence its chemical shift. The coupling between H₃ and H₅ is a four-bond coupling, which is typically small in thiophene rings (~1.5 Hz).

  • Hydrazide Protons (-NH- and -NH₂): These protons are labile and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as broad singlets due to hydrogen bonding and chemical exchange. The -NH- proton, being adjacent to the electron-withdrawing carbonyl group, will be more deshielded and appear further downfield than the -NH₂ protons.

Comparative ¹H NMR Analysis of this compound Derivatives

The derivatization of the terminal -NH₂ group of the carbohydrazide moiety leads to significant and predictable changes in the ¹H NMR spectrum. The most common derivatives are Schiff bases, formed by the condensation with various aldehydes or ketones. While specific data for 4-bromo derivatives is scarce, a study on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives by Makwana and Naliapara provides valuable insights that can be extrapolated.[1]

General Effects of Derivatization on the ¹H NMR Spectrum (Exemplified by Schiff Base Formation):

Structural Change Effect on ¹H NMR Spectrum Rationale
Formation of -N=CH-ArDisappearance of the -NH₂ signal. Appearance of a new singlet for the imine proton (-N=CH-) between δ 8.0 and 9.0 ppm.The two protons of the -NH₂ group are replaced by the imine proton. The imine proton is in a deshielded environment due to the C=N double bond and the adjacent aromatic ring.
Substitution on the Aryl Ring (Ar)The chemical shift of the imine proton and the aromatic protons of the appended ring will vary depending on the electronic nature of the substituents. Electron-withdrawing groups will shift the signals downfield, while electron-donating groups will shift them upfield.The electronic effects of the substituents are transmitted through the conjugated system, altering the electron density around the protons.
Change in SolventLabile proton signals (-NH-) will shift significantly.The extent of hydrogen bonding and proton exchange is highly solvent-dependent.

Table of Representative ¹H NMR Data for a N'-benzylidene-5-bromothiophene-2-carbohydrazide Derivative (in DMSO-d₆): [1]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-NH-~11.95s1H
-N=CH-~8.42s1H
Thiophene-H~7.83d1H
Thiophene-H~7.04d1H
Aromatic-H~7.35 - 7.82m4H

Note: The positions of the thiophene protons are different due to the bromine being at the 5-position in this example.

Comparison with Other Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often requires a multi-technique approach.

Technique Strengths for Analyzing this compound Derivatives Limitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Lower sensitivity compared to ¹H NMR, requiring larger sample amounts or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound with high accuracy, confirming the molecular formula. Fragmentation patterns can provide structural information.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as C=O (carbonyl), N-H (amine/amide), and C-Br bonds, based on their characteristic vibrational frequencies.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the definitive, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.Requires a single crystal of suitable quality, which can be challenging to grow.

Workflow for Structural Elucidation

The following workflow illustrates a logical approach to the structural characterization of a novel this compound derivative.

Caption: A typical workflow for the synthesis and structural elucidation of novel compounds.

Conclusion

¹H NMR spectroscopy is an essential and powerful technique for the routine analysis and structural confirmation of this compound and its derivatives. By carefully analyzing the chemical shifts, coupling constants, and integration of the proton signals, researchers can gain detailed insights into the molecular structure. When used in conjunction with other analytical methods such as ¹³C NMR, mass spectrometry, and IR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved, which is a critical step in the development of new pharmaceuticals and functional materials.

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with key protons labeled.

References

  • Makwana, H., & Naliapara, Y. T. (2014). Synthesis, characterization and antimicrobial activity of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives. International Letters of Chemistry, Physics and Astronomy, 33, 99-105. [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of Bromothiophene-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents, heterocyclic compounds have emerged as a promising frontier for drug discovery. Among these, thiophene-based molecules have garnered significant attention due to their diverse and potent biological activities. This guide provides a detailed comparative analysis of the antimicrobial properties of a series of brominated thiophene-2-carbohydrazide derivatives.

Due to a greater availability of published comparative data, this guide will focus on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives as a representative class. The structure-activity relationships elucidated from this series offer valuable insights that can inform the rational design of new and more effective antimicrobial compounds, including the 4-bromo isomeric counterparts.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is present in numerous FDA-approved drugs and is known to be a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1] The incorporation of a carbohydrazide moiety at the 2-position of the thiophene ring further enhances the potential for biological activity, often through the formation of Schiff bases with various aldehydes. These Schiff bases, characterized by the azomethine group (-C=N-), are well-documented for their broad spectrum of antimicrobial effects.

Comparative Antimicrobial Performance of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives

A study by Makwana and Naliapara systematically synthesized and evaluated a series of ten N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains.[2] The results, summarized in the table below, provide a clear basis for a comparative analysis of their antimicrobial efficacy.

General Synthetic Scheme

The synthesis of these derivatives typically involves a two-step process. First, 5-bromothiophene-2-carboxylic acid is esterified and then reacted with hydrazine hydrate to form the key intermediate, 5-bromothiophene-2-carbohydrazide. This carbohydrazide is then condensed with various substituted benzaldehydes to yield the final N'-benzylidene Schiff base derivatives.

G cluster_0 Step 1: Formation of Carbohydrazide Intermediate cluster_1 Step 2: Schiff Base Formation 5-Bromothiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid Esterification Esterification 5-Bromothiophene-2-carboxylic acid->Esterification + Methanol, H₂SO₄ Methyl 5-bromothiophene-2-carboxylate Methyl 5-bromothiophene-2-carboxylate Esterification->Methyl 5-bromothiophene-2-carboxylate Hydrazinolysis Hydrazinolysis Methyl 5-bromothiophene-2-carboxylate->Hydrazinolysis + Hydrazine Hydrate 5-Bromothiophene-2-carbohydrazide 5-Bromothiophene-2-carbohydrazide Hydrazinolysis->5-Bromothiophene-2-carbohydrazide Condensation Condensation 5-Bromothiophene-2-carbohydrazide->Condensation + Substituted Benzaldehyde N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives Condensation->N'-Benzylidene-5-bromothiophene-2-carbohydrazide Derivatives G A Prepare serial two-fold dilutions of test compounds in a 96-well microtiter plate. B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the microbial suspension. B->C D Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria). C->D E Visually inspect the wells for microbial growth (turbidity). D->E F The MIC is the lowest concentration of the compound that completely inhibits visible growth. E->F

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the 4-bromothiophene-2-carbohydrazide derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of each compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually examined for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives demonstrates that this chemical scaffold is a promising starting point for the development of novel antimicrobial agents. The structure-activity relationship studies reveal that the antimicrobial potency can be significantly modulated by the nature and position of substituents on the benzylidene ring. Specifically, the presence of electron-withdrawing groups at the para-position and the introduction of a dimethylamino group are associated with enhanced activity.

Future research should focus on synthesizing and evaluating the corresponding this compound derivatives to determine if the isomeric position of the bromine atom significantly impacts the antimicrobial profile. Furthermore, lead compounds identified from these studies should be subjected to further preclinical evaluation, including determination of their mechanism of action, cytotoxicity against mammalian cell lines, and in vivo efficacy in animal models of infection. The insights gained from such comparative studies are invaluable for the rational design of the next generation of antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

  • Manohare, S. V., & Thakare, S. S. (2019). Synthesis and Antibacterial Screening of Schiff Bases Derived from 3-(5-Bromothiophen-2-yl)-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carbaldehyde. International Journal of Pharmaceutical Sciences and Research, 10(8), 3741-45. [Link]

  • Kouassi, A. E., et al. (2021). Evaluation of Antimicrobial Efficacy of Hydrazide-Hydrazone Derivatives against Food Borne Pathogens.
  • Reddy, K. H., et al. (2015). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of ChemTech Research, 8(11), 321-329.
  • Makwana, H., & Naliapara, Y. T. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy, 33, 99-105. [Link]

  • El-Sayed, W. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. [Link]

  • Hassan, A. S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 123. [Link]

  • El-Gazzar, M. G., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Biomolecular Structure and Dynamics, 41(15), 7349-7371. [Link]

  • Yildiz-Oren, I., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311892. [Link]

  • Kumar, D., et al. (2016). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 26(15), 3657-3662.
  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. [Link]

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Annals of the Romanian Society for Cell Biology, 26(1), 243-254.
  • Al-jabor, H. K. A., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Molecules, 28(10), 4099. [Link]

  • Masih, J., et al. (2022). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida.
  • Umar, A., et al. (2020). Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. Journal of Applicable Chemistry, 9(4), 570-576.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(20), 4789. [Link]

Sources

Characterization of Impurities in 4-Bromothiophene-2-carbohydrazide Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2][3] Therefore, rigorous characterization and control of impurities are paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 4-Bromothiophene-2-carbohydrazide, a key intermediate in the synthesis of various pharmacologically active compounds.

Understanding Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. A common synthetic pathway involves the reaction of a 4-bromothiophene-2-carboxylic acid derivative with hydrazine.[4] Based on this, potential impurities can be categorized as:

  • Starting materials: Unreacted 4-bromothiophene-2-carboxylic acid or its activated form.

  • Intermediates: Incomplete reaction products.

  • By-products: Resulting from side reactions, such as the formation of isomers or degradation products.

  • Reagents: Residual reagents used in the synthesis.

  • Degradation products: Arising from the instability of the final product under certain conditions.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The choice of technique depends on the physicochemical properties of the impurities, such as volatility, polarity, and thermal stability.[5][6]

Analytical TechniquePrincipleApplicability for this compound ImpuritiesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Ideal for non-volatile and thermally labile impurities, including starting materials, by-products, and degradation products.[7][8]High resolution, sensitivity, and quantitative accuracy.May require derivatization for compounds lacking a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Suitable for volatile and semi-volatile impurities like residual solvents and certain by-products.[5][9]Excellent for identification of unknown volatile impurities. Provides structural information.[5]Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS.A powerful tool for identifying and quantifying a wide range of impurities.[7][10]High sensitivity and selectivity. Provides molecular weight and structural information.[7]Matrix effects can sometimes suppress ion formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Essential for the definitive structural elucidation of unknown impurities that have been isolated.[10][11][12]Provides unambiguous structural information.Lower sensitivity compared to chromatographic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in a molecule.Useful for preliminary characterization and to confirm the presence of expected functional groups in the main component and impurities.[13]Fast and non-destructive.Provides limited information on the overall structure and is not suitable for quantification of individual impurities in a mixture.

Experimental Protocols and Workflows

HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the separation and quantification of non-volatile impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard and any known impurity standards in a suitable diluent (e.g., acetonitrile/water mixture).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by the UV absorbance maximum of the main peak and impurities.

    • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute more non-polar impurities.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas with those of the standards.

GC-MS Method for Volatile Impurities

This protocol is designed for the identification and quantification of residual solvents and other volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar and non-polar analytes (e.g., DB-5ms)

Reagents:

  • High-purity carrier gas (e.g., Helium)

  • Suitable solvent for sample dissolution (e.g., Dichloromethane)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the chosen solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all volatile components.

    • Carrier gas flow: Constant flow mode (e.g., 1 mL/min).

    • MS parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-500.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.

Visualization of Analytical Workflows

impurity_characterization_workflow cluster_screening Initial Screening cluster_identification Identification & Structure Elucidation cluster_quantification Quantification Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV Non-volatile impurities GC_MS_Screening GC-MS Sample->GC_MS_Screening Volatile impurities LC_MS LC-MS/MS HPLC_UV->LC_MS Unknown peaks Validated_HPLC Validated HPLC Method HPLC_UV->Validated_HPLC Known impurities Validated_GC Validated GC Method GC_MS_Screening->Validated_GC Known volatile impurities NMR NMR LC_MS->NMR Isolate & Characterize FTIR FTIR LC_MS->FTIR

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Bromothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 4-Bromothiophene-2-carbohydrazide, a molecule of interest for synthetic chemists, presents a unique combination of functional groups—a brominated thiophene ring and a carbohydrazide moiety. This guide provides a comprehensive framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The protocols outlined herein are derived from a careful consideration of the potential hazards associated with its structural components: thiophenes and carbohydrazides.

Hazard Assessment: A Tale of Two Moieties

  • The Thiophene Core: Thiophene and its derivatives are known to be flammable and can cause skin and eye irritation.[1][2] Prolonged exposure to thiophenes has been associated with effects on the nervous and cardiovascular systems, as well as the liver.[2]

  • The Carbohydrazide Functionality: Carbohydrazide is recognized as being harmful if swallowed and an irritant to the eyes, respiratory system, and skin.[3][4][5] A significant concern with carbohydrazide is its potential to be explosive upon heating.[3] It is also classified as toxic to aquatic organisms.[3][5]

Therefore, this compound should be treated as a substance that is potentially flammable, an irritant to the skin, eyes, and respiratory tract, harmful if ingested, and may have the potential to decompose explosively under heat.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is paramount when handling this compound. The following table outlines the recommended PPE based on the anticipated hazards.

Protection Type Specific PPE Standard/Material Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1 or EN166Protects against splashes of the compound and solvents. A face shield is crucial when there is a heightened risk of splashing.[6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile, double-gloved)ASTM F739 or EN 374Provides a barrier against skin contact. Double-gloving is a best practice for handling potentially hazardous compounds.[2][6]
Body Protection Flame-Resistant Laboratory Coat and Chemical-Resistant ApronNomex or equivalentProtects against splashes and potential fire hazards. An apron provides an additional layer of chemical resistance.[2][6]
Respiratory Protection NIOSH-approved RespiratorN95 or higherTo be used if there is a risk of inhaling dust particles, especially when handling the solid compound outside of a certified chemical fume hood.[1][6]
Foot Protection Closed-toe Shoes---Prevents injuries from spills and dropped equipment.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure and mitigate risks.

Engineering Controls and Preparation
  • Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted within a certified and operational chemical fume hood to minimize inhalation exposure.[6]

  • Designated Area: Establish a designated area within the fume hood for handling the compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Have appropriate fire extinguishing media (dry chemical powder) available.[1]

Weighing and Transfer
  • Weighing: Tare a suitable container within the chemical fume hood before carefully transferring the solid this compound.

  • Minimize Dust: Handle the solid material gently to avoid generating dust.

  • Spatula and Tools: Use dedicated, clean spatulas and tools for handling the compound.

Experimental Work
  • Constant Monitoring: Continuously observe the reaction for any signs of unexpected changes in temperature, pressure, or color.

  • Sash Position: Keep the fume hood sash at the lowest possible height during the experiment to maximize protection.

  • Heating Precautions: Given the explosive potential of carbohydrazides upon heating, use a controlled heating source such as an oil bath with a thermostat. Avoid direct, high-temperature heating.

Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent.

  • Labeling: Clearly label all resulting mixtures and products with their contents and any potential hazards.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless their compatibility has been confirmed.[6]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical waste stream.[6]

Emergency Procedures: Spill and Exposure Response

Preparedness for unexpected events is a hallmark of a safe laboratory environment.

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following diagram illustrates the key steps for managing a chemical spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard Alert->Assess Once safe Contain Contain the Spill with Absorbent Material Assess->Contain If manageable Cleanup Carefully Clean Up Debris Contain->Cleanup Neutralize Neutralize (If Applicable & Safe) Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Report Report Incident to Supervisor/EHS Dispose->Report

Caption: Workflow for handling a chemical spill.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

By integrating these safety protocols into your laboratory workflow, you can handle this compound with the confidence that comes from being well-prepared and safety-conscious.

References

  • Oxford Lab Fine Chem LLP. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
  • Sigma-Aldrich. (2024, March 2).
  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • BenchChem. (2025). Personal protective equipment for handling Anthra[2,3-b]thiophene.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-bromothiophene-3-carbaldehyde.
  • Redox. (2024, December 1).
  • Thermo Fisher Scientific. (2012, March 23).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.